
(E)-2-Cyano-N-methyl-3-(3-pyridin-4-ylphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-Cyano-N-methyl-3-(3-pyridin-4-ylphenyl)prop-2-enamide is an organic compound that belongs to the class of nitriles It is characterized by the presence of a cyano group (-CN) and a pyridine ring, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Cyano-N-methyl-3-(3-pyridin-4-ylphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(3-pyridin-4-ylphenyl)acrylic acid and methylamine.
Formation of the Amide Bond: The carboxylic acid group of 3-(3-pyridin-4-ylphenyl)acrylic acid is activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form an intermediate. This intermediate then reacts with methylamine to form the amide bond.
Introduction of the Cyano Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-Cyano-N-methyl-3-(3-pyridin-4-ylphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The cyano group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted amides or thioamides.
Applications De Recherche Scientifique
(E)-2-Cyano-N-methyl-3-(3-pyridin-4-ylphenyl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Material Science: The compound is studied for its potential use in the development of novel materials with unique electronic properties.
Biological Research: It is used as a tool compound to study various biochemical pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of (E)-2-Cyano-N-methyl-3-(3-pyridin-4-ylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group and the pyridine ring play crucial roles in binding to target proteins or enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-2-Cyano-N-methyl-3-(3-pyridin-3-ylphenyl)prop-2-enamide
- (E)-2-Cyano-N-methyl-3-(3-pyridin-2-ylphenyl)prop-2-enamide
- (E)-2-Cyano-N-methyl-3-(3-pyridin-5-ylphenyl)prop-2-enamide
Uniqueness
(E)-2-Cyano-N-methyl-3-(3-pyridin-4-ylphenyl)prop-2-enamide is unique due to the specific positioning of the pyridine ring, which influences its binding affinity and selectivity towards molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
(E)-2-cyano-N-methyl-3-(3-pyridin-4-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-18-16(20)15(11-17)10-12-3-2-4-14(9-12)13-5-7-19-8-6-13/h2-10H,1H3,(H,18,20)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHHWAWJFNYNML-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=CC1=CC(=CC=C1)C2=CC=NC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C(=C/C1=CC(=CC=C1)C2=CC=NC=C2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(2-fluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2558527.png)
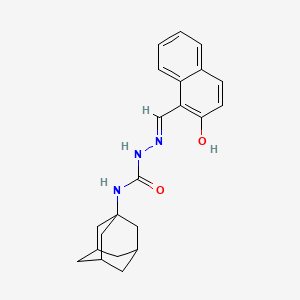
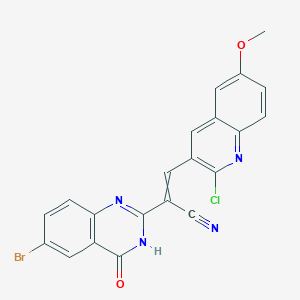
![N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2558535.png)


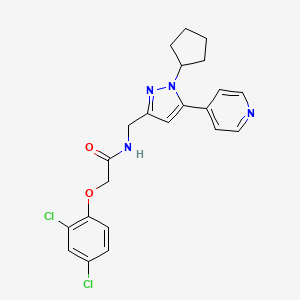
![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2558541.png)

![5-[2-(2-Chlorophenyl)ethenesulfonamido]-2-methylbenzoic acid](/img/structure/B2558544.png)
![1-Azatricyclo[3.3.1.1,3,7]decane-4-carboxylic acid hydrochloride](/img/structure/B2558545.png)
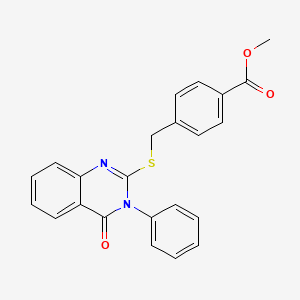
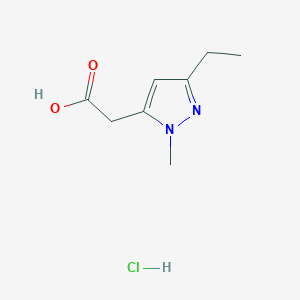
![6-(1,1,2-Trimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoic acid hydrobromide](/img/structure/B2558550.png)
